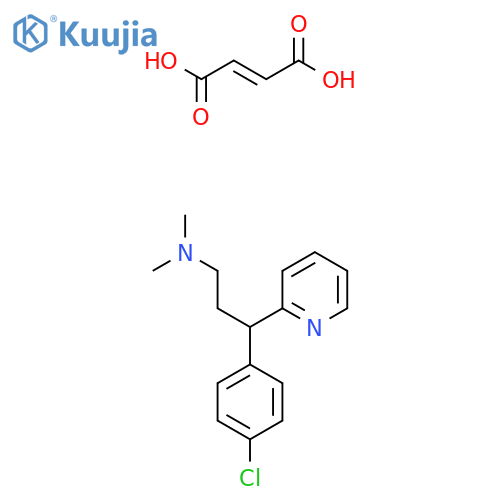

Cas no 1159788-59-6 (3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid)

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid 化学的及び物理的性質

名前と識別子

-

- Chloropheniramine maleate

- MLS000069793

- SMR000058227

- ( )-Chlorpheniramine maleate salt

- 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine fumarate

- Opera_ID_222

- Chlorpheniramine 2-butenedioate

- SGCUT00230

- HMS2232F08

- to_000031

- [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine; but-2-enedioic acid

- Z1557407326

- (2E)-but-2-enedioic acid; [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]d

- 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid

-

- インチ: 1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

- InChIKey: DBAKFASWICGISY-WLHGVMLRSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CN=1)CCN(C)C.OC(/C=C/C(=O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 368

- トポロジー分子極性表面積: 90.7

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124004-1.0g |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 95.0% | 1.0g |

$32.0 | 2025-02-19 | |

| Enamine | EN300-124004-0.1g |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 95.0% | 0.1g |

$27.0 | 2025-02-19 | |

| Enamine | EN300-124004-2.5g |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 95.0% | 2.5g |

$63.0 | 2025-02-19 | |

| Enamine | EBC-66037-75mg |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 75mg |

$3840.0 | 2023-10-02 | ||

| Enamine | EBC-66037-2mg |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 2mg |

$240.0 | 2023-10-02 | ||

| Enamine | EBC-66037-50mg |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 50mg |

$2624.0 | 2023-10-02 | ||

| Enamine | EBC-66037-40mg |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 40mg |

$2112.0 | 2023-10-02 | ||

| Enamine | EBC-66037-25mg |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 25mg |

$1344.0 | 2023-10-02 | ||

| Enamine | EN300-124004-0.05g |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 95.0% | 0.05g |

$26.0 | 2025-02-19 | |

| Enamine | EN300-124004-5.0g |

[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |

1159788-59-6 | 95.0% | 5.0g |

$122.0 | 2025-02-19 |

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acidに関する追加情報

Introduction to 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid (CAS No. 1159788-59-6)

The compound 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid, identified by its CAS number 1159788-59-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that integrates both aromatic and heterocyclic moieties, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorophenyl group and a pyridin-2-yl substituent contributes to its unique chemical properties, making it a promising candidate for further exploration.

In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of diverse chemical scaffolds. The structural motif of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid aligns well with current trends in drug design, particularly in the quest for molecules that exhibit high selectivity and efficacy. The but-2-enedioic acid moiety, also known as fumaric acid, introduces an additional layer of functionality that may contribute to the compound's pharmacokinetic profile. This dual functionality has been increasingly recognized as a key feature in the design of next-generation pharmaceuticals.

Recent studies have highlighted the importance of aromatic-heterocyclic hybrids in medicinal chemistry. The combination of a 4-chlorophenyl ring with a pyridin-2-yl group in 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid creates a scaffold that is both structurally stable and biochemically active. Such hybrids have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The electron-withdrawing nature of the 4-chlorophenyl group and the electron-donating properties of the pyridin-2-yl moiety may synergistically enhance the compound's interaction with biological targets.

The pharmacological potential of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid has been explored through several preclinical studies. These investigations have revealed that the compound exhibits interesting pharmacokinetic and pharmacodynamic properties. The presence of the but-2-enedioic acid group may influence its solubility and metabolic stability, factors that are critical for drug bioavailability and efficacy. Furthermore, preliminary data suggest that this compound may interact with multiple biological pathways, making it a versatile tool for drug development.

In the context of modern drug discovery, computational methods have played a pivotal role in accelerating the identification and optimization of lead compounds. Molecular modeling studies on 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid have provided valuable insights into its binding interactions with potential targets. These simulations have helped researchers predict how the compound might behave within biological systems, guiding further experimental validation. The integration of computational chemistry with traditional wet-lab approaches has been instrumental in refining the structure-function relationships of this molecule.

The synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound for research purposes but also allows for structural modifications that could enhance its therapeutic potential. Recent advancements in synthetic methodologies have enabled chemists to construct complex molecules with greater precision and yield. These improvements are particularly relevant for compounds like this one, which require multiple functional groups to be incorporated into a single molecular framework.

As research continues to evolve, the applications of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid are expected to expand into new therapeutic domains. The versatility of its structural features makes it a valuable scaffold for designing molecules with tailored biological activities. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking its full potential. By leveraging interdisciplinary approaches, researchers can harness the unique properties of this compound to develop innovative treatments for various diseases.

The future prospects for 3-(4-chlorophenyl)-3-(pyridin-2-y l)propyldimethylamine, but - 2 - enedioic acid (CAS No. 1159788 - 59 - 6 ) are bright , with ongoing studies aimed at elucidating its mechanism(s) of action and exploring new derivatives . The integration of cutting-edge technologies such as high-throughput screening , artificial intelligence , and machine learning will further enhance our ability to optimize this molecule . These tools will enable researchers to identify novel analogs with improved pharmacological profiles , ultimately leading to more effective therapeutic interventions .

1159788-59-6 (3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid) 関連製品

- 39386-78-2(Gum karaya)

- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)

- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)

- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)

- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)